molecular formula C11H11NO B041320 8-Methoxy-5-methylquinoline CAS No. 126403-57-4

8-Methoxy-5-methylquinoline

Cat. No.: B041320
CAS No.: 126403-57-4
M. Wt: 173.21 g/mol
InChI Key: UANRCFOYUYBNGZ-UHFFFAOYSA-N
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Description

8-Methoxy-5-methylquinoline is a heterocyclic organic compound that belongs to the quinoline family. It is a yellow crystalline solid with a molecular formula of C11H11NO. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Mechanism of Action

Target of Action

Quinoline derivatives have been known to interact with a variety of biological targets, including various enzymes and receptors

Mode of Action

Quinoline derivatives, in general, are known to interfere with various biological processes, including DNA synthesis, enzyme activity, and cellular signaling . The specific interactions of 8-Methoxy-5-methylquinoline with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Quinoline derivatives have been shown to affect a variety of biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction

Pharmacokinetics

Quinoline derivatives are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted primarily in the urine . The specific ADME properties of this compound and their impact on its bioavailability need to be investigated further.

Result of Action

One study has shown that a similar compound, 8-methoxy-2,5-dimethyl-5h-indolo[2,3-b]quinoline, inhibits the proliferation of colorectal cells, blocks the cell cycle in the g2/m phase, decreases the cell mitochondrial membrane potential, and induces apoptosis

Action Environment

Environmental factors can influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, pH, and the presence of other substances can affect the absorption, distribution, metabolism, and excretion of the compound, thereby influencing its pharmacological effects

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Methoxy-5-methylquinoline can be synthesized from 5-methylquinolin-8-ol and iodomethane . The reaction typically involves the methylation of 5-methylquinolin-8-ol using iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound often involves the use of transition-metal catalyzed synthetic methodologies. These methods provide efficient routes for the synthesis of quinoline derivatives, including this compound . The use of recyclable catalysts and green chemistry principles is emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-5-methylquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

8-Methoxy-5-methylquinoline has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: It is being investigated for its therapeutic properties, including its use in the treatment of infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its chelating properties and used in various medicinal applications.

    5-Methoxyquinoline: Similar in structure but lacks the methyl group at the 5-position.

    8-Amino-5-methoxyquinoline: Contains an amino group instead of a methyl group at the 5-position.

Uniqueness: 8-Methoxy-5-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group at the 8-position and a methyl group at the 5-position makes it particularly effective in certain applications, such as antimicrobial and anticancer research .

Properties

IUPAC Name

8-methoxy-5-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-5-6-10(13-2)11-9(8)4-3-7-12-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANRCFOYUYBNGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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